Cas no 1531803-82-3 (phenyl N-(oxetan-3-yl)carbamate)

phenyl N-(oxetan-3-yl)carbamate 化学的及び物理的性質
名前と識別子
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- phenyl N-(oxetan-3-yl)carbamate
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- インチ: 1S/C10H11NO3/c12-10(11-8-6-13-7-8)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12)
- InChIKey: SNQLCXRRFVMFKK-UHFFFAOYSA-N
- ほほえんだ: C(OC1=CC=CC=C1)(=O)NC1COC1
phenyl N-(oxetan-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6481195-5.0g |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 5g |
$2443.0 | 2023-06-03 | |
A2B Chem LLC | AX56331-50mg |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 50mg |
$243.00 | 2024-04-20 | |
Aaron | AR01EJ07-10g |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 10g |
$5006.00 | 2023-12-15 | |
Aaron | AR01EJ07-5g |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 5g |
$3385.00 | 2023-12-15 | |
1PlusChem | 1P01EIRV-5g |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 5g |
$3082.00 | 2024-06-20 | |
A2B Chem LLC | AX56331-250mg |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 250mg |
$475.00 | 2024-04-20 | |
Aaron | AR01EJ07-50mg |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 50mg |
$296.00 | 2025-02-10 | |
1PlusChem | 1P01EIRV-100mg |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 100mg |
$412.00 | 2024-06-20 | |
Enamine | EN300-6481195-0.5g |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 0.5g |
$656.0 | 2023-06-03 | |
Enamine | EN300-6481195-0.1g |
phenyl N-(oxetan-3-yl)carbamate |
1531803-82-3 | 95% | 0.1g |
$293.0 | 2023-06-03 |
phenyl N-(oxetan-3-yl)carbamate 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
phenyl N-(oxetan-3-yl)carbamateに関する追加情報
Phenyl N-(Oxetan-3-yl)Carbamate: A Comprehensive Overview
Phenyl N-(Oxetan-3-yl)Carbamate (CAS No. 1531803-82-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, characterized by its unique structure combining a phenyl group with an oxetane ring via a carbamate linkage, exhibits a wide range of applications and properties that make it a valuable material in modern chemical synthesis.
The molecular structure of phenyl N-(oxetan-3-yl)carbamate is defined by its oxetane ring, which is a four-membered cyclic ether. This ring system contributes to the compound's stability and reactivity, making it an ideal candidate for various chemical transformations. The phenyl group attached to the carbamate moiety further enhances its electronic properties, enabling it to participate in diverse reactions such as nucleophilic substitutions and condensations.
Recent advancements in synthetic chemistry have led to innovative methods for the preparation of phenyl N-(oxetan-3-yl)carbamate. Researchers have explored the use of catalytic systems and green chemistry principles to optimize its synthesis. For instance, studies have demonstrated that the reaction between phosgene and oxetane derivatives can efficiently yield this compound under controlled conditions. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward sustainable chemical processes.
The properties of phenyl N-(oxetan-3-yl)carbamate make it particularly useful in the development of advanced materials. Its ability to form stable polymers has been leveraged in the creation of high-performance coatings and adhesives. Moreover, its reactivity toward nucleophiles has been exploited in the synthesis of bioactive molecules, contributing to drug discovery efforts.
One of the most promising applications of phenyl N-(oxetan-3-yl)carbamate lies in its role as an intermediate in pharmaceutical chemistry. Recent studies have highlighted its potential as a building block for constructing complex drug molecules with improved pharmacokinetic profiles. For example, researchers have utilized this compound to synthesize bioisosteres of existing drugs, enhancing their efficacy while minimizing side effects.
In addition to its chemical applications, phenyl N-(oxetan-3-yl)carbamate has found utility in materials science. Its incorporation into polymer systems has led to materials with enhanced mechanical properties and thermal stability. These materials are being explored for use in aerospace and automotive industries, where durability and lightweight construction are critical.
The environmental impact of phenyl N-(oxetan-3-yl)carbamate has also been a focus of recent research. Studies have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that under certain conditions, the compound can undergo rapid biodegradation, reducing its environmental footprint.
In conclusion, phenyl N-(oxetan-3-yl)carbamate (CAS No. 1531803-82-3) stands as a testament to the ingenuity of modern chemistry. Its unique structure, versatile reactivity, and wide-ranging applications position it as a key material in contemporary scientific research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.
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